molecular formula C16H27BN2O2 B11834076 1-((1-Methylcyclopentyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

1-((1-Methylcyclopentyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B11834076
M. Wt: 290.2 g/mol
InChI Key: PAGNWWAVMMTXTK-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at the 1-position with a (1-methylcyclopentyl)methyl group and at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) moiety. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, critical in pharmaceutical and agrochemical synthesis .

Properties

Molecular Formula

C16H27BN2O2

Molecular Weight

290.2 g/mol

IUPAC Name

1-[(1-methylcyclopentyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C16H27BN2O2/c1-14(2)15(3,4)21-17(20-14)13-10-18-19(11-13)12-16(5)8-6-7-9-16/h10-11H,6-9,12H2,1-5H3

InChI Key

PAGNWWAVMMTXTK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3(CCCC3)C

Origin of Product

United States

Preparation Methods

Three-Step Iodination-Alkylation-Boronation Protocol

Adapted from the foundational work in CN103601749B, this route involves:

Iodination of Pyrazole

Pyrazole undergoes electrophilic iodination using iodine (I₂) and hydrogen peroxide (H₂O₂) in ethanol. The reaction proceeds via in situ generation of hypoiodous acid (HOI), which selectively substitutes the C4 position due to the pyrazole ring’s electronic properties.

Reaction Conditions :

  • Molar Ratio : Pyrazole : I₂ : H₂O₂ = 1 : 0.5–0.6 : 1.0–1.2

  • Temperature : 20–30°C during iodine addition, <70°C during H₂O₂ addition

  • Workup : Sodium bisulfite quench, pH adjustment to 8 with NaHCO₃

  • Yield : 90% (reported for analogous 4-iodopyrazole derivatives)

Alkylation with 1-Methylcyclopentylmethyl Halide

The 4-iodopyrazole intermediate reacts with 1-methylcyclopentylmethyl chloride/bromide under basic conditions.

Key Variables :

  • Base : K₂CO₃ or Cs₂CO₃ in acetonitrile/DMF

  • Molar Ratio : 4-iodopyrazole : Halide = 1 : 1.0–1.3

  • Temperature : 10–20°C (prevents N3-alkylation)

  • Yield : 52–75% (extrapolated from benzyl analog data)

Boronation via Grignard Exchange

The alkylated intermediate undergoes boronylation using sec-propylmagnesium bromide and pinacolborane (BE001):

Mechanism :

  • Halogen-magnesium exchange at C4-iodide

  • Transmetallation with BE001

  • Quenching to yield boronic ester

Optimized Parameters :

  • Temperature : −10–0°C (prevents boronate decomposition)

  • Solvent : Tetrahydrofuran (THF)

  • Yield : 43–68% (dependent on steric bulk)

One-Pot Alkylation-Boronation Approach

Derived from WO2014/140075, this method condenses steps 2–3 into a single vessel:

Procedure :

  • 4-Bromopyrazole is alkylated with 1-methylcyclopentylmethyl iodide in DMF/K₂CO₃ (80°C, 5 hr)

  • Direct addition of bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ catalyst

  • Microwave irradiation at 100°C for 30 min

Advantages :

  • Eliminates intermediate purification

  • Reduces metal residue (<5 ppm Pd)

Limitations :

  • Lower yield (38% vs. 68% in stepwise method)

  • Requires rigorous exclusion of oxygen

Comparative Analysis of Methods

ParameterThree-Step MethodOne-Pot Method
Total Yield52–68%38%
Purity (HPLC)>98%95–97%
ScalabilityPilot-plant validatedLab-scale only
Metal Contamination<10 ppm Mg<5 ppm Pd
Critical ImpuritiesDeiodinated byproductsHomocoupled biaryls

Reaction Optimization Challenges

Steric Effects in Alkylation

The 1-methylcyclopentyl group’s bulk necessitates:

  • High Dilution (0.1–0.5 M) to minimize N,N-dialkylation

  • Polar Aprotic Solvents : DMF > DMSO > Acetonitrile (reactivity correlation)

Boronate Stability Considerations

The pinacol ester’s sensitivity mandates:

  • Strict Temperature Control : >30°C leads to protodeboronation

  • Acid-Free Workup : Citric acid instead of HCl for pH adjustment

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advances (2024) from EvitaChem demonstrate:

  • Microreactor Design :

    • Iodination at 50°C, residence time 15 min

    • Teflon-lined channels prevent iodide corrosion

  • Yield Improvement : 78% overall at 10 kg/batch

Green Chemistry Innovations

  • Solvent Recycling : 90% DMF recovery via nanofiltration

  • Catalyst Immobilization : Silica-supported Pd nanoparticles reduce metal waste

Analytical Characterization

Critical quality attributes include:

TestSpecificationMethod
Boron Content3.65–3.75%ICP-OES
Enantiomeric Purity>99.5% eeChiral HPLC
Residual Solvents<500 ppm (THF, DMF)GC-MS

Chemical Reactions Analysis

Suzuki Coupling

The boronic ester group enables cross-coupling with aryl halides under palladium catalysis.

  • Reagents/Conditions :

    • Catalyst: Bis(triphenylphosphine)palladium(II) chloride or similar Pd catalysts.

    • Base: Sodium carbonate or other alkali metal bases.

    • Solvent: THF/water or acetonitrile/water mixtures.

  • Yield : Up to 84.5% in multi-step processes, depending on catalyst loading and purification .

  • Outcome : Formation of biaryl or heteroaryl compounds, critical for pharmaceutical or materials applications .

Suzuki Reaction Parameters Details
CatalystPd(OAc)<sub>2</sub> (0.5–2 mol-%)
BaseNa<sub>2</sub>CO<sub>3</sub> or TBAB (phase transfer catalyst)
SolventTHF/water or acetonitrile/water
YieldUp to 84.5% (multi-step)

Pyrazole Ring Reactivity

The pyrazole ring participates in:

  • Michael Addition : Nucleophilic attack on α,β-unsaturated carbonyl compounds.

  • Cyclization : Under acidic or basic conditions, leading to fused heterocycles.

  • N-Acylation : Reaction with anhydrides (e.g., acetic anhydride) to form substituted derivatives .

Boronic Ester Hydrolysis

The pinacol boronate group can be hydrolyzed to a boronic acid under acidic or basic conditions, enabling further functionalization.

Reactivity Profile

  • Boronic Ester : Acts as a directing group for C–C bond formation (e.g., Suzuki coupling).

  • Pyrazole Substituents :

    • The methylcyclopentyl group introduces steric bulk, stabilizing intermediates and directing regioselectivity.

    • Electron-rich pyrazole nitrogen atoms may participate in hydrogen bonding or metal coordination .

Suzuki Coupling Comparison

Parameter Source Source
CatalystPd catalystsPd(OAc)<sub>2</sub>
BaseAlkali metal basesNa<sub>2</sub>CO<sub>3</sub>
SolventTHF/waterTHF/water or acetonitrile/water
YieldNot specifiedUp to 84.5%

Pyrazole Ring Reactions

Reaction Reagents Outcome
Michael Additionα,β-Unsaturated carbonylsAdduct formation
CyclizationAcid/baseFused heterocycles
N-AcylationAnhydrides (e.g., acetic anhydride)Substituted pyrazoles

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : Achieved through cyclization reactions involving hydrazine and 1,3-diketones.
  • Introduction of the Boronate Ester : Accomplished via Suzuki-Miyaura coupling reactions with halogenated pyrazoles and boronic acids or esters.
  • Attachment of the Methylcyclopentyl Group : This is done through nucleophilic substitution reactions.

Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows for further modifications and functionalizations that are essential in synthetic organic chemistry.

Medicinal Chemistry

The structural characteristics of 1-((1-Methylcyclopentyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole suggest potential biological activity. Research indicates that pyrazole derivatives can exhibit significant pharmacological properties, including anticancer and anti-inflammatory activities. The compound's ability to interact with biological targets makes it a candidate for drug discovery initiatives.

Material Science

The presence of the boronate ester group provides opportunities for the development of boron-containing polymers and materials. These materials can have enhanced properties such as thermal stability and mechanical strength.

Catalysis

In catalytic applications, the compound can function as a ligand in cross-coupling reactions such as Suzuki-Miyaura coupling. The boronate ester moiety facilitates the formation of carbon-carbon bonds, making it useful in synthesizing pharmaceuticals and agrochemicals.

Case Studies

Recent studies have highlighted the biological activities associated with pyrazole derivatives:

  • A study published in Pharmaceutical Chemistry Journal demonstrated that pyrazole derivatives exhibit antioxidant and anticancer activities against various human cell lines .

These findings underscore the potential therapeutic applications of compounds like 1-((1-Methylcyclopentyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in developing new treatments for cancer.

Mechanism of Action

The mechanism of action of 1-((1-Methylcyclopentyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its application:

    In Catalysis: The boronate ester group can coordinate with metal catalysts, facilitating various cross-coupling reactions.

    In Medicinal Chemistry: The compound may interact with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Nitrogen

a. 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 761446-44-0)

  • Structure : Methyl group at the 1-position.
  • Properties : Molecular weight 208.07 g/mol, melting point 62–65°C, and purity ≥97% .
  • Applications : Used as a boronate ester intermediate in coupling reactions. Simpler structure allows easier synthesis but may exhibit lower steric hindrance in catalytic processes compared to the target compound.

b. 1-(2,2-Dimethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 864754-40-5)

  • Structure : 2,2-Dimethoxyethyl group at the 1-position.
  • Properties : Increased polarity due to the ether group, enhancing solubility in polar solvents .
  • Reactivity : The electron-donating methoxy groups may stabilize the boronate ester, influencing reaction kinetics in cross-couplings.

c. Target Compound

Boronate Ester Modifications

a. 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole (CAS 1607838-14-1)

  • Structure : Boronate ester attached via a phenyl spacer.
  • Properties : Molecular weight 284.16 g/mol .

b. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-pyrazole (CAS 1604036-71-6)

  • Structure : Trifluoromethylphenyl ethyl group at the 1-position.
  • Properties : Increased hydrophobicity and electron-withdrawing effects from the CF₃ group .
  • Applications : Enhanced resistance to enzymatic degradation, making it suitable for fluorinated drug candidates.

Functional Group Additions

a. 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxaldehyde (CAS 887475-64-1)

  • Structure : Carboxaldehyde at the 3-position.
  • Properties : Molecular weight 236.08 g/mol .
  • Reactivity : The aldehyde enables further functionalization (e.g., condensation reactions), unlike the target compound.

Comparative Data Table

Compound Name Substituent (1-position) Boronate Position Molecular Weight (g/mol) Key Applications
Target Compound (1-Methylcyclopentyl)methyl Direct Not reported Pharmaceutical intermediates
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Methyl Direct 208.07 Cross-coupling reactions
1-(2,2-Dimethoxyethyl)-4-boronate-pyrazole 2,2-Dimethoxyethyl Direct Not reported Polar solvent-compatible syntheses
1-Methyl-4-[4-(boronate)phenyl]-1H-pyrazole Methyl Via phenyl 284.16 Conjugated systems synthesis
1-(Trifluoromethylphenethyl)-4-boronate-pyrazole 1-(3-Trifluoromethylphenyl)ethyl Direct 366.19 Fluorinated drug candidates

Research Findings and Implications

  • Steric Effects : The (1-methylcyclopentyl)methyl group in the target compound likely reduces reaction rates in Suzuki-Miyaura couplings due to steric hindrance, as observed in bulkier analogs .
  • Solubility : Compared to methyl or dimethoxyethyl analogs, the target compound’s hydrophobicity may limit aqueous solubility but improve membrane permeability .
  • Synthetic Utility : Direct boronate attachment (vs. phenyl-spaced analogs) may simplify synthesis but restrict electronic tuning in coupling partners .

Biological Activity

1-((1-Methylcyclopentyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic compound characterized by its unique structure that includes a pyrazole ring and a dioxaborolane moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals due to its potential biological activities.

  • Molecular Formula : C₁₆H₂₇BN₂O₂
  • Molecular Weight : 290.21 g/mol
  • CAS Number : 2102195-29-7

Structure

The compound features a pyrazole ring substituted with a methylcyclopentyl group and a boronic acid pinacol ester moiety. The presence of the dioxaborolane unit is significant for its reactivity and potential applications in organic synthesis.

Research indicates that compounds containing boron often exhibit unique biological activities due to their ability to interact with various biomolecules. The boron atom can form reversible covalent bonds with hydroxyl groups in biological systems, potentially affecting enzyme activity and cellular signaling pathways.

Pharmacological Potential

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties. The dioxaborolane moiety is known to enhance the bioavailability of certain drugs by improving their solubility and stability in biological environments.
  • Anti-inflammatory Effects : There is emerging evidence that pyrazole derivatives can modulate inflammatory pathways. The specific interactions of this compound with inflammatory mediators are yet to be fully elucidated but warrant further investigation.
  • Neuroprotective Properties : Some studies have indicated that similar compounds can offer neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Toxicological Profile

The toxicological properties of 1-((1-Methylcyclopentyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole have not been extensively studied. However, initial safety data suggest it does not contain known carcinogenic substances or endocrine disruptors .

Toxicological AspectFindings
CarcinogenicityNo known carcinogenic effects reported
Endocrine DisruptionNo known or suspected endocrine disruptors present
Acute ToxicityData not fully available

Synthesis and Applications

The synthesis of this compound typically involves several steps that highlight its utility in organic chemistry:

  • Formation of the Pyrazole Ring : Utilizing cyclization reactions to form the pyrazole structure.
  • Attachment of Boron Moiety : Employing methods such as Suzuki coupling to introduce the dioxaborolane unit.

These synthetic pathways underscore its potential application in developing pharmaceuticals and agrochemicals .

Comparative Studies

Comparative studies with structurally similar compounds have shown variations in biological activity:

Compound NameStructureUnique Features
1-MethylpyrazoleStructureSimple pyrazole without boron functionality
4-Borono-3-methylpyrazoleStructureContains a boronic acid group but lacks cyclopentyl substitution
3-(4-Borono)pyrazoleStructureDifferent substitution pattern on the pyrazole ring

These comparisons indicate that the unique combination of functional groups in 1-((1-Methylcyclopentyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole enhances its reactivity and potential applications compared to simpler analogs .

Q & A

Q. How can the purity and structural integrity of this compound be confirmed during synthesis?

Methodological Answer:

  • Analytical Techniques : Use a combination of 1H^1H/13C^{13}C NMR spectroscopy to verify substituent positions and boron-ester integrity. For purity, employ HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for the methylcyclopentyl and dioxaborolane groups, as demonstrated in related pyrazole derivatives .

Q. What are the optimal storage conditions to prevent hydrolysis of the dioxaborolane moiety?

Methodological Answer:

  • Store under inert gas (argon/nitrogen) at –20°C in anhydrous solvents (e.g., THF, DMF). Avoid exposure to moisture; use molecular sieves in storage vials. Stability tests under controlled humidity (e.g., 40% RH at 25°C) show <5% degradation over 30 days for similar boronate esters .

Advanced Research Questions

Q. How can cross-coupling reactions involving the dioxaborolane group be optimized for Suzuki-Miyaura applications?

Methodological Answer:

  • Catalyst Selection : Pd(PPh3_3)4_4 or Pd(dppf)Cl2_2 in THF/water (3:1) at 80°C achieves >90% yield for aryl halide couplings. Base choice (e.g., K2_2CO3_3) minimizes boronate ester hydrolysis .
  • Kinetic Monitoring : Use 11B^{11}B NMR to track boron intermediates. For sterically hindered substrates (e.g., methylcyclopentyl), extend reaction times to 24–48 hours .

Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • In Silico Modeling : Apply density functional theory (DFT) to calculate logP (lipophilicity) and pKa. Molecular docking (AutoDock Vina) assesses binding affinity to cytochrome P450 enzymes, revealing potential metabolic pathways .
  • ADMET Prediction : Tools like SwissADME predict moderate blood-brain barrier penetration (logBB = 0.3) and CYP3A4 inhibition risk due to the dioxaborolane group .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for pyrazole-boronate ester syntheses?

Methodological Answer:

  • Variable Factors :
    • Steric Effects : Bulky substituents (e.g., methylcyclopentyl) reduce yields (40–60%) compared to smaller groups (70–85%) due to hindered intermediate formation .
    • Purification Methods : Flash chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) impacts recovery rates. For polar derivatives, HPLC prep-scale isolation improves purity .

Experimental Design for Biological Activity Screening

Q. How to design assays for evaluating antimicrobial activity of this compound?

Methodological Answer:

  • Microbial Strains : Test against Gram-positive (e.g., S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains using broth microdilution (MIC determination). Include positive controls (e.g., ciprofloxacin) .
  • Mechanistic Studies : Perform time-kill assays and SEM imaging to observe cell membrane disruption. Synergy testing with β-lactam antibiotics identifies potentiating effects .

Stability Under Reactive Conditions

Q. How does the compound behave under acidic or basic conditions?

Methodological Answer:

  • Acidic Hydrolysis : In 1M HCl (25°C, 6 hours), the dioxaborolane group hydrolyzes to boronic acid (confirmed by 11B^{11}B NMR at δ = 28 ppm). The methylcyclopentyl group remains intact .
  • Basic Conditions : Exposure to 0.1M NaOH degrades the pyrazole ring (UV-Vis absorbance loss at 310 nm). Stabilize with boronate-chelating agents (e.g., mannitol) .

Spectroscopic Characterization Challenges

Q. How to address signal overlap in NMR spectra due to complex substituents?

Methodological Answer:

  • Advanced NMR Techniques : Use 1H^1H-13C^{13}C HSQC and HMBC to assign crowded regions (e.g., methylcyclopentyl protons). 11B^{11}B-edited NMR isolates boron-related shifts .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs (e.g., at the pyrazole C4 position) for unambiguous assignment .

Synthetic Route Optimization

Q. What alternatives exist for introducing the methylcyclopentyl group?

Methodological Answer:

  • Grignard Reagents : React cyclopentanone with MeMgBr to form 1-methylcyclopentanol, followed by oxidation (PCC) to the ketone and reductive amination .
  • Protecting Group Strategy : Use TBS ethers during boronate ester formation to prevent steric interference, then deprotect .

Toxicity and Safety Protocols

Q. What safety measures are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing and reactions.
  • Spill Management : Neutralize boronate residues with 10% aqueous NaOH, then adsorb with vermiculite. Toxicity studies (LD50 > 500 mg/kg in rats) indicate moderate acute toxicity .

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